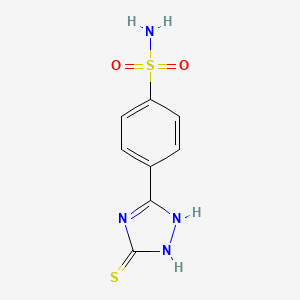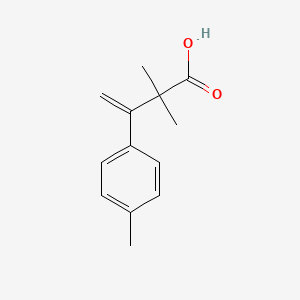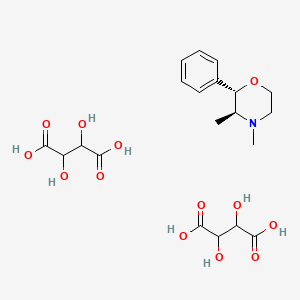
(2S,3S)-3,4-dimethyl-2-phenylmorpholine bis(2,3-dihydroxysuccinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phendimetrazine tartrate is a phenylalkylamine sympathomimetic amine, commonly used as an appetite suppressant in the short-term management of exogenous obesity . It functions as a prodrug of phenmetrazine, which means that it is metabolized in the body to produce the active compound phenmetrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phendimetrazine tartrate is synthesized through a series of chemical reactions involving the morpholine chemical class. The synthesis typically involves the reaction of 3,4-dimethyl-2-phenylmorpholine with tartaric acid to form the tartrate salt . The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the tartrate salt.
Industrial Production Methods
In industrial settings, the production of phendimetrazine tartrate involves large-scale chemical reactors where the reactants are combined under specific conditions to yield the desired product. The process includes steps such as purification, crystallization, and drying to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Phendimetrazine tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of phendimetrazine tartrate may yield phenmetrazine, while reduction may produce different derivatives of the parent compound .
Scientific Research Applications
Phendimetrazine tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its effects on the central nervous system and its potential use in treating obesity.
Medicine: Used as an appetite suppressant in the short-term management of obesity.
Industry: Employed in the pharmaceutical industry for the production of weight loss medications.
Mechanism of Action
Phendimetrazine tartrate acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the release of these neurotransmitters in the brain . This action leads to increased central nervous system activity, which suppresses appetite and increases metabolic rate. The drug primarily targets the hypothalamus, a region of the brain involved in regulating hunger and energy expenditure .
Comparison with Similar Compounds
Phendimetrazine tartrate is often compared with other appetite suppressants such as phentermine and phenmetrazine. While all these compounds are used to manage obesity, phendimetrazine tartrate is unique in its pharmacokinetics and lower potential for abuse . Unlike phentermine, which has a longer half-life, phendimetrazine tartrate is metabolized more quickly, leading to a shorter duration of action .
Similar Compounds
Properties
Molecular Formula |
C20H29NO13 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO.2C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;2*5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;;/m0../s1 |
InChI Key |
BCCGKQFZUUQSEX-VWXHXBRYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)
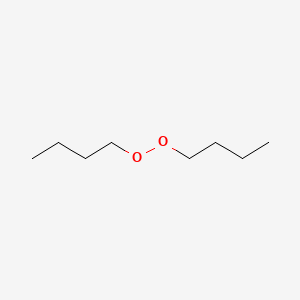
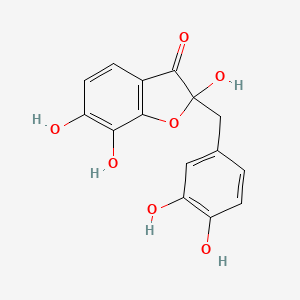
![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)

![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)
